

# Theoretical studies on 4-Cyanothiophene-2-carboxylic acid

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## Compound of Interest

**Compound Name:** 4-Cyanothiophene-2-carboxylic acid

**Cat. No.:** B1370471

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## An In-Depth Technical Guide to the Theoretical and Spectroscopic Properties of **4-Cyanothiophene-2-carboxylic Acid**

This guide provides a comprehensive theoretical examination of **4-Cyanothiophene-2-carboxylic acid**, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a substituted thiophene, this molecule belongs to a class of compounds recognized as "privileged pharmacophores" due to their prevalence in FDA-approved drugs and diverse biological activities.<sup>[1][2]</sup> The presence of both a carboxylic acid and a cyano group on the thiophene scaffold presents a unique electronic and structural profile, making it a versatile building block for the synthesis of novel therapeutic agents and functional materials.<sup>[3]</sup>

This document delves into the molecular structure, spectroscopic signatures, and quantum chemical properties of **4-Cyanothiophene-2-carboxylic acid**. By integrating computational methodologies with established spectroscopic principles, we aim to provide a robust framework for understanding and predicting the behavior of this molecule, thereby empowering researchers in drug development and materials design.

## Molecular Structure and Synthesis Overview

**4-Cyanothiophene-2-carboxylic acid** (CAS No: 406719-77-5) possesses a five-membered thiophene ring functionalized with a carboxylic acid at the C2 position and a cyano (nitrile) group at the C4 position. The planarity of the thiophene ring, combined with the electron-

withdrawing nature of the substituents, dictates its chemical reactivity and potential for intermolecular interactions.

While specific, optimized synthesis routes for this particular isomer are proprietary or sparsely published, its preparation can be conceptualized through established methodologies for substituted thiophenes.<sup>[4]</sup> General approaches often involve the functionalization of a pre-existing thiophene core. Potential synthetic strategies could include:

- Metal-Catalyzed Cross-Coupling: Introducing the cyano group onto a thiophene ring already bearing the carboxylic acid (or a precursor) via palladium or copper catalysis.<sup>[1]</sup>
- Oxidation of Precursors: Oxidation of 4-cyano-2-acetylthiophene or 4-cyano-2-thiophenecarboxaldehyde would yield the desired carboxylic acid.<sup>[5]</sup>
- Multi-step Synthesis from Simpler Thiophenes: A sequence involving halogenation, lithiation, and subsequent reaction with a cyanating agent and carbon dioxide.<sup>[4]</sup>

The choice of a synthetic route is governed by factors such as starting material availability, desired yield, and scalability. For drug discovery applications, a route that allows for facile diversification of the core structure is highly desirable.<sup>[3]</sup>

## Spectroscopic Profile: A Bridge Between Theory and Experiment

Spectroscopy provides an empirical fingerprint of a molecule's structure and bonding. Theoretical calculations, particularly Density Functional Theory (DFT), allow for the simulation of these spectra, offering a powerful tool for structural validation and interpretation of experimental data.

### Infrared (IR) Spectroscopy

The IR spectrum of **4-Cyanothiophene-2-carboxylic acid** is dominated by the characteristic vibrations of its functional groups. Due to strong intermolecular hydrogen bonding between carboxylic acid groups, these molecules typically exist as dimers in the solid state, which significantly influences the spectrum.<sup>[6][7]</sup>

Key Expected IR Absorption Bands:

Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )	Characteristics
O-H Stretch (Carboxylic Acid Dimer)	3300 - 2500	Very broad and strong, often obscuring C-H stretches.[8][9]
C-H Stretch (Aromatic)	3100 - 3000	Sharp, medium-to-weak intensity.[10]
C≡N Stretch (Nitrile)	2250 - 2230	Sharp, strong, and highly characteristic.[8][9]
C=O Stretch (Carboxylic Acid Dimer)	1725 - 1700	Very strong and sharp.[6][7]
C=C Stretch (Thiophene Ring)	1600 - 1350	Multiple bands of variable intensity.[10]
C-O Stretch (Carboxylic Acid)	1320 - 1210	Strong intensity.[6]
O-H Bend (Carboxylic Acid)	1440 - 1395 & 950 - 910	Medium intensity, may overlap with other bands.[6]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (<sup>1</sup>H) and carbon (<sup>13</sup>C) atoms within the molecule.

- <sup>1</sup>H NMR: The most distinctive signal is the carboxylic acid proton, which is highly deshielded and appears far downfield, typically between 10-12 ppm, as a broad singlet.[11][12] The two protons on the thiophene ring will appear as doublets in the aromatic region (approx. 7-8.5 ppm), with their exact chemical shifts influenced by the electron-withdrawing effects of the adjacent cyano and carboxyl groups.
- <sup>13</sup>C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the 165-185 ppm range.[12] The nitrile carbon appears further upfield, around 115-130 ppm.[9] The four carbons of the thiophene ring will have distinct signals in the aromatic region (approx. 120-150 ppm).

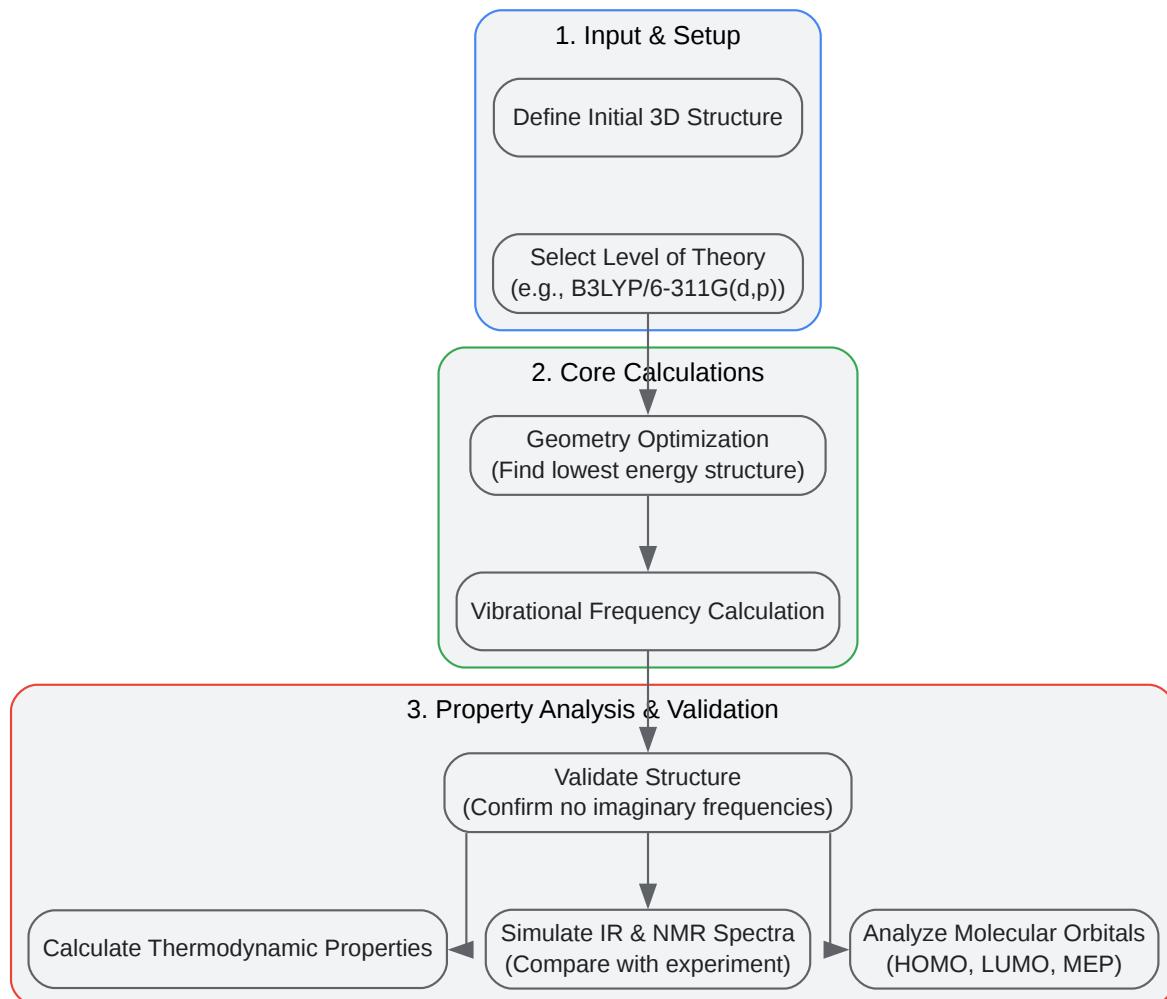
# Theoretical Studies: A Quantum Mechanical Lens

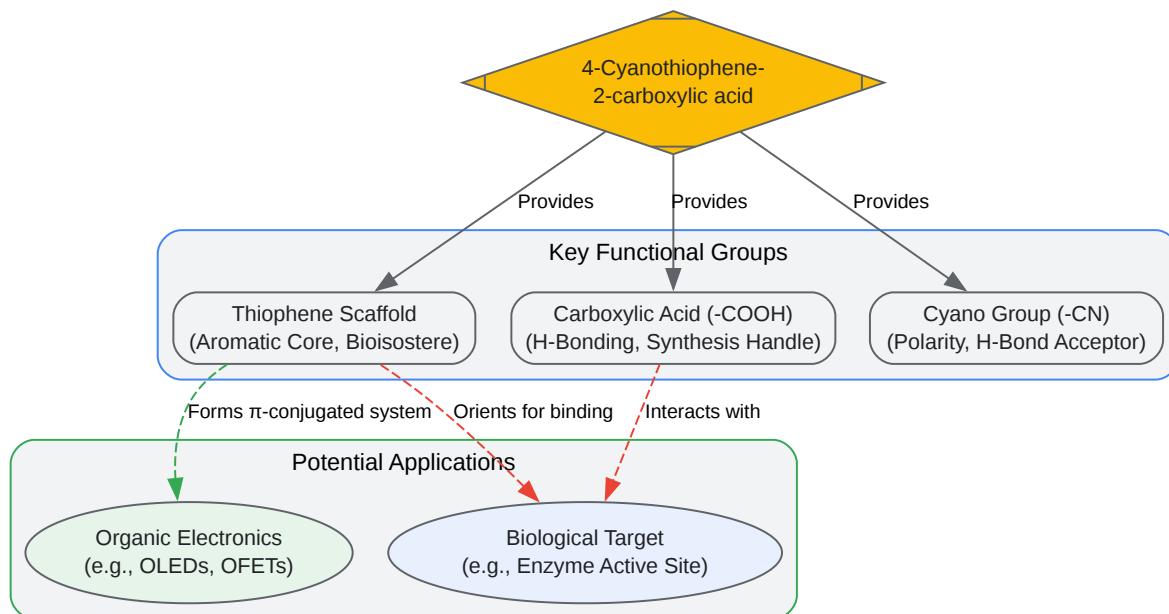
Computational chemistry provides invaluable insights into the electronic structure and reactivity of molecules, guiding experimental design and interpretation. Density Functional Theory (DFT) has proven to be a robust and efficient method for studying thiophene derivatives.[\[13\]](#)[\[14\]](#)

## Computational Methodology Workflow

A typical theoretical investigation involves a series of well-defined steps. The choice of methodology represents a critical balance between computational cost and accuracy. For a molecule like **4-Cyanothiophene-2-carboxylic acid**, the B3LYP hybrid functional combined with a Pople-style basis set such as 6-311G(d,p) offers a reliable level of theory.[\[15\]](#)[\[16\]](#) This combination accurately models electron correlation and provides a good description of the electron distribution in organic molecules.

Below is a standardized workflow for the theoretical analysis of the molecule.





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